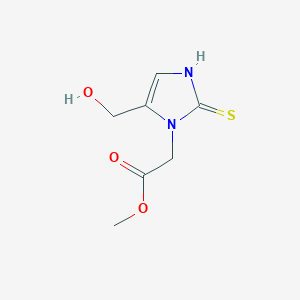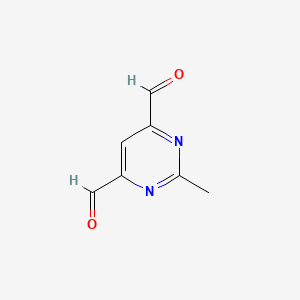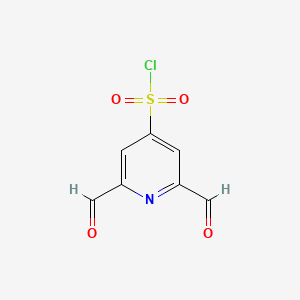
(5-Hydroxymethyl-2-mercapto-imidazol-1-YL)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxymethyl-2-mercapto-imidazol-1-YL)-acetic acid methyl ester is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a hydroxymethyl group at position 5, a mercapto group at position 2, and an acetic acid methyl ester moiety attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxymethyl-2-mercapto-imidazol-1-YL)-acetic acid methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an amido-nitrile with formaldehyde and a thiol can lead to the formation of the imidazole ring, followed by esterification to introduce the acetic acid methyl ester group .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, cyclization, and esterification. Reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen based on their ability to facilitate the desired transformations while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: (5-Hydroxymethyl-2-mercapto-imidazol-1-YL)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-Hydroxymethyl-2-mercapto-imidazol-1-YL)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is a common motif in many biologically active compounds, and modifications of this structure can lead to the discovery of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. The presence of the imidazole ring and functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (5-Hydroxymethyl-2-mercapto-imidazol-1-YL)-acetic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The hydroxymethyl and mercapto groups can participate in hydrogen bonding and redox reactions, affecting the compound’s biological activity. Pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Imidazole: The parent compound, lacking the hydroxymethyl and mercapto groups.
Histidine: An amino acid containing an imidazole ring, involved in protein structure and function.
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Uniqueness: (5-Hydroxymethyl-2-mercapto-imidazol-1-YL)-acetic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of hydroxymethyl, mercapto, and ester groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other imidazole derivatives .
Properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6(11)3-9-5(4-10)2-8-7(9)13/h2,10H,3-4H2,1H3,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHEYPACKYXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CNC1=S)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)







